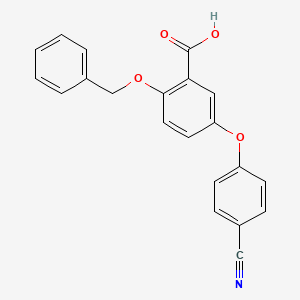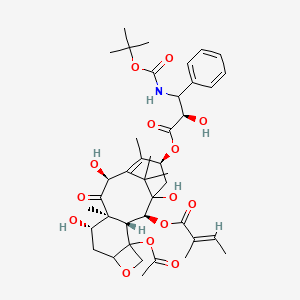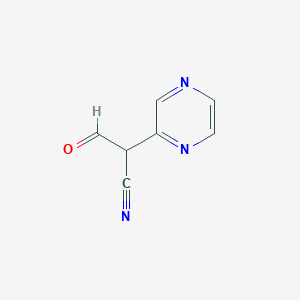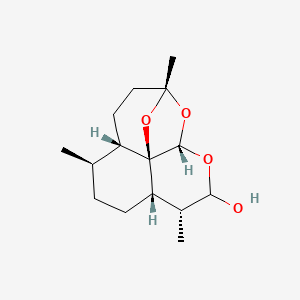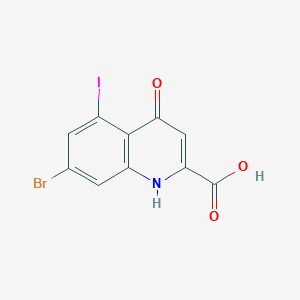![molecular formula C18H29N5O2 B15354176 (3R,4R)-tert-Butyl 3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidine-1-carboxylate](/img/structure/B15354176.png)
(3R,4R)-tert-Butyl 3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-tert-Butyl 3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidine-1-carboxylate is a complex organic compound featuring a pyrrolopyrimidine core structure. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: Reduction of the pyrrolopyrimidine core to produce derivatives with different electronic properties.
Substitution: Replacement of the tert-butyl group with other functional groups to modulate biological activity.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions might employ hydrogen gas and a suitable catalyst.
Substitution reactions could involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
N-oxide derivatives from oxidation reactions.
Reduced pyrrolopyrimidine derivatives from reduction reactions.
Substituted derivatives with altered biological activity from substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets and pathways.
Medicine: Investigating its potential as a therapeutic agent, particularly in the treatment of diseases involving kinase activity.
Industry: Use in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as kinases. By inhibiting kinase activity, it can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
This compound is structurally similar to other pyrrolopyrimidine derivatives, which are known for their diverse biological activities. Some similar compounds include:
Tofacitinib: A well-known kinase inhibitor used in the treatment of rheumatoid arthritis.
Pyrrolopyrazine derivatives: Known for their antimicrobial, anti-inflammatory, and antitumor properties.
Uniqueness: What sets (3R,4R)-tert-Butyl 3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidine-1-carboxylate apart is its specific stereochemistry and the presence of the tert-butyl group, which can influence its binding affinity and selectivity towards biological targets.
Properties
Molecular Formula |
C18H29N5O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-[6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl(methyl)amino]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H29N5O2/c1-12-7-9-23(17(24)25-18(2,3)4)10-14(12)22(5)16-13-6-8-19-15(13)20-11-21-16/h11-12,14H,6-10H2,1-5H3,(H,19,20,21)/t12-,14+/m1/s1 |
InChI Key |
IMMBGCBGQUBZQE-OCCSQVGLSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CCN3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine + N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)-1-propyl]-glycine (Mixture of Isomers)](/img/structure/B15354101.png)
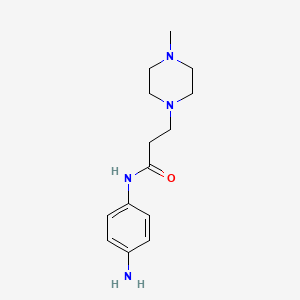
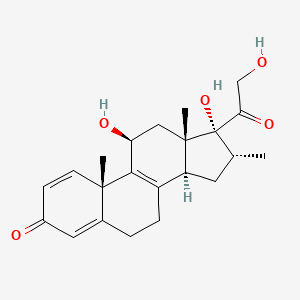
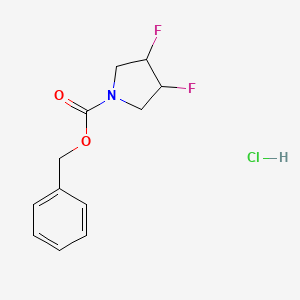
![4-[(3-Hydroxy-3-methylbutyl)sulfonyl]benzenesulfonamide](/img/structure/B15354117.png)
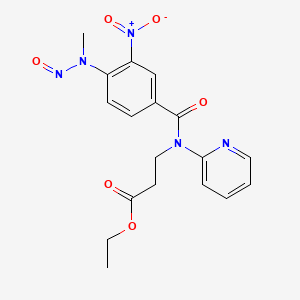
![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
